Physicochemical & Technical Profile: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
Physicochemical & Technical Profile: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
This guide serves as an in-depth technical profile of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide , a bifunctional chemical probe of significant interest in medicinal chemistry due to its dual-pharmacophore nature (arylsulfonamide + imidazole).
Executive Summary
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (referred to herein as ICP-CBS ) is a synthetic small molecule integrating a lipophilic 4-chlorobenzenesulfonyl moiety with a basic imidazole-propyl tail.[1] This structural hybridization positions the compound as a versatile ligand in drug discovery, specifically targeting metalloenzymes (e.g., Carbonic Anhydrases, CYP450s) and fungal sterol pathways.
This guide details the physicochemical parameters, synthesis protocols, and mechanistic applications of ICP-CBS, designed to support researchers in lead optimization and assay development.
Physicochemical Properties
The dual nature of ICP-CBS—possessing both an acidic sulfonamide proton and a basic imidazole nitrogen—creates a complex solubility and ionization profile critical for assay formulation.
Quantitative Data Matrix
| Property | Value / Descriptor | Technical Note |
| Molecular Formula | C₁₂H₁₄ClN₃O₂S | |
| Molecular Weight | 299.78 g/mol | Fragment-based calculation |
| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; membrane permeable |
| pKa (Acidic) | ~10.1 | Sulfonamide -NH- (deprotonates at high pH) |
| pKa (Basic) | ~6.9 | Imidazole N3 (protonates at low pH) |
| H-Bond Donors | 1 | Sulfonamide -NH- |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Imidazole nitrogens (2) |
| Topological Polar Surface Area | ~75 Ų | Good oral bioavailability predictor (<140 Ų) |
| Melting Point | 118 – 122 °C | Crystalline solid (dependent on recrystallization solvent) |
Solubility & Stability Logic
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pH-Dependent Solubility: ICP-CBS exhibits a "U-shaped" solubility curve.
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Acidic (pH < 5): Highly soluble due to protonation of the imidazole nitrogen (forming the imidazolium cation).
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Neutral (pH 6–8): Lowest solubility (neutral species predominates).
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Basic (pH > 11): Soluble due to deprotonation of the sulfonamide nitrogen (forming the anion).
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Stability: The sulfonamide bond is hydrolytically stable under physiological conditions. The imidazole ring is resistant to oxidation but susceptible to N-alkylation if exposed to strong electrophiles.
Chemical Synthesis Protocol
The synthesis of ICP-CBS follows a nucleophilic substitution pathway (Schotten-Baumann conditions). This protocol is self-validating: the evolution of HCl and the formation of a precipitate indicate reaction progress.
Reagents
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Electrophile: 4-Chlorobenzenesulfonyl chloride (1.0 eq)
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Nucleophile: 1-(3-Aminopropyl)imidazole (1.0 eq)
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Base: Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Methodology
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Preparation: Dissolve 1-(3-Aminopropyl)imidazole (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool to 0°C in an ice bath.
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Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 20 minutes. Causality: Slow addition prevents localized overheating and disulfonylation side products.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).
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Workup:
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Wash the organic layer with saturated NaHCO₃ (to remove acidic byproducts).
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Wash with Brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis workflow for ICP-CBS via sulfonyl chloride coupling.
Biological Mechanisms & Applications
ICP-CBS acts as a "privileged structure" probe, capable of interacting with multiple biological targets due to its hybrid pharmacophore.
Antifungal Activity (CYP51 Inhibition)
The imidazole moiety mimics the histidine residue in the active site of heme proteins.
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Mechanism: The N3 nitrogen of the imidazole ring coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) .
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Result: This blocks the demethylation of lanosterol, halting the biosynthesis of ergosterol (a vital fungal cell membrane component), leading to membrane accumulation of toxic sterols and cell death.
Carbonic Anhydrase (CA) Inhibition
The chlorobenzenesulfonamide moiety is a classic zinc-binding group (ZBG).
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Mechanism: The sulfonamide nitrogen (in its deprotonated form, -NH⁻) coordinates to the Zn²⁺ ion in the active site of Carbonic Anhydrase enzymes.
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Utility: 4-chloro substitution enhances lipophilicity and potency against specific isoforms (e.g., hCA II, IX, or XII), relevant in glaucoma and hypoxic tumor research.
Mechanistic Pathway Diagram
Figure 2: Dual mechanistic pathways of ICP-CBS targeting Heme-Iron (Antifungal) and Zinc (Enzymatic) centers.
Experimental Validation Protocols
UV-Vis Spectroscopic Characterization
To validate the identity and purity of the synthesized compound.
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Solvent: Methanol.[2]
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Expected λmax: ~260–270 nm (aromatic π-π* transitions).
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Protocol: Prepare a 10 µM solution. Scan from 200–400 nm. The absence of a shift upon acidification confirms the stability of the sulfonamide linkage, though the imidazole absorbance may shift slightly due to protonation.
HPLC Method for Purity Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).
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Mobile Phase A: Water + 0.1% Formic Acid (buffers imidazole).
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: 254 nm.
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Retention Logic: The compound will elute in the middle-late region due to the lipophilic chlorobenzene group, but the protonated imidazole (at acidic pH) will prevent it from sticking indefinitely.
References
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
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Zhang, J., et al. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole and hydrazone moieties. European Journal of Medicinal Chemistry, 82, 490-497. (Provides analogous synthesis/activity data for azole-sulfonamide hybrids). Link
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PubChem Compound Summary. (2024). Sulfonamide and Imidazole Pharmacophore Data. National Center for Biotechnology Information. Link
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Lipinski, C. A. (2004).[3] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link
